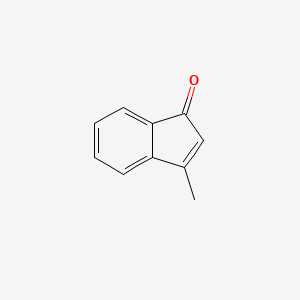
3-Methyl-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-inden-1-one is an organic compound with the chemical formula C10H10O It is a derivative of indene, characterized by a methyl group attached to the third carbon of the indene ring and a ketone group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-1H-inden-1-one can be synthesized through several methods. One common approach involves the cyclization of intermediates containing vinylgold(I) and prochiral oxocarbenium moieties . Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. Specific details on industrial production methods are less commonly disclosed due to proprietary reasons.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
1H-Inden-1-one: A closely related compound with similar structural features but without the methyl group.
2,3-Dihydro-1H-inden-1-one: Another related compound with a saturated ring structure.
Uniqueness: 3-Methyl-1H-inden-1-one is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This structural difference can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
22303-81-7 |
|---|---|
Fórmula molecular |
C10H8O |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-methylinden-1-one |
InChI |
InChI=1S/C10H8O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |
Clave InChI |
VKZFVWRUFMYKGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















